molecular formula C8H7ClO3 B1352765 2-Methoxyphenyl chloroformate CAS No. 2293-75-6

2-Methoxyphenyl chloroformate

Cat. No. B1352765
CAS RN: 2293-75-6
M. Wt: 186.59 g/mol
InChI Key: VDLQSPNQAVRJND-UHFFFAOYSA-N
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Description

2-Methoxyphenyl chloroformate is an organic compound with the linear formula ClCO2C6H4OCH3. It has a molecular weight of 186.59 . This compound is used in the field of organic chemistry .


Synthesis Analysis

The synthesis of 2-Methoxyphenyl chloroformate can be achieved from Triphosgene and Guaiacol . There are also other synthesis methods available .


Molecular Structure Analysis

The molecular structure of 2-Methoxyphenyl chloroformate consists of a chloroformate ester group attached to a methoxyphenyl group .


Chemical Reactions Analysis

Chloroformates, including 2-Methoxyphenyl chloroformate, can react with amines to form carbamates and with alcohols to form carbonate esters .


Physical And Chemical Properties Analysis

2-Methoxyphenyl chloroformate has a boiling point of 244 °C and a density of 1.253 g/mL at 25 °C . Its refractive index is 1.519 .

Safety And Hazards

This compound is harmful if swallowed and fatal if inhaled. It causes severe skin burns and eye damage. It is also moisture sensitive and a lachrymator, a substance which increases the flow of tears .

Future Directions

2-Methoxyphenyl chloroformate has found use in the preparation of symmetrical urea’s that have patented herbicidal control applications against certain weeds, fungi, and bacteria . With the recent introduction of novel synthetic methodology, the interest in the synthetic utility of such alkynyl and aryl esters is further enhanced due to their supplemental increased use in pharmaceutical formulations .

properties

IUPAC Name

(2-methoxyphenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-11-6-4-2-3-5-7(6)12-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLQSPNQAVRJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391804
Record name 2-Methoxyphenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyphenyl chloroformate

CAS RN

2293-75-6
Record name 2-Methoxyphenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxyphenyl chloroformate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-methoxyphenol (2 g, 16.1 mmol), N,N-dimethylaniline (1.95 g, 16.1 mmol), phosgene (8.34 mL of a 1.93 M solution in toluene, 16.1 mmol) and a catalytic amount of DMF in chlorobenzene (5 mL) was stirred in a pressure tube for 2 h at 80° C. The organic layer was separated and concentrated in vacuo. The residue was distilled (Buchi Kugelrohr; bp=115° C. @ 10 mm Hg) to provide 2-methoxyphenyl chloroformate (1.5g; 50%) as a clear oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MJ D'Souza, JA Knapp, GA Fernandez-Bueno… - International Journal of …, 2012 - mdpi.com
… In Table 2, we list the specific rates of solvolysis obtained for 2-methoxyphenyl chloroformate (2) in 17 solvents with broadly differing nucleophilicity and ionizing power values. Also …
Number of citations: 10 www.mdpi.com
N Lui, A Marhold, MH Rock - The Journal of Organic Chemistry, 1998 - ACS Publications
… Finally, the treatment of 2-methoxyphenyl chloroformate with HF under identical conditions did not give the desired fluorinated aromatic compound, but instead benzo[1,3]dioxol-2-one (4…
Number of citations: 7 pubs.acs.org
KF Podraza - Journal of Agricultural and Food Chemistry, 1986 - ACS Publications
RESULTS AND DISCUSSION The aryl hydroxyalkyl carbonates were prepared by reacting the appropriate alkyl diol with 1 equiv of a desired aryl chloroformate (Strain et al., 1950), in …
Number of citations: 0 pubs.acs.org
CC Chen, MC Kuo, CM Wu, CT Ho - Journal of Agricultural and …, 1986 - ACS Publications
The pungent principles of ginger (Zingiber officinale Roscoe) were extracted by liquid carbon dioxide (600-700 psi). Individual pungent component was isolated by thin-layer …
Number of citations: 118 pubs.acs.org
CT Bedford - Organic Reaction Mechanisms• 2012: An annual …, 2015 - Wiley Online Library
It has been known for some time that arylboronic acids catalyse amide formation from component acid and amine, but not very efficiently. Aliphatic acids give good yields within 2h, but …
Number of citations: 4 onlinelibrary.wiley.com
RA Sikes, DELAWARE UNIV NEWARK - 2010 - apps.dtic.mil
Four students, 3 from Delaware State University and 1 from Lincoln University, were recruited to participate in prostate cancer research in laboratories at the University of Delaware. In …
Number of citations: 2 apps.dtic.mil

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